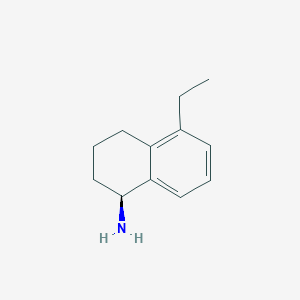

(S)-5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.:

Cat. No.: VC17494398

Molecular Formula: C12H17N

Molecular Weight: 175.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17N |

|---|---|

| Molecular Weight | 175.27 g/mol |

| IUPAC Name | (1S)-5-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine |

| Standard InChI | InChI=1S/C12H17N/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h3,5,7,12H,2,4,6,8,13H2,1H3/t12-/m0/s1 |

| Standard InChI Key | ASINTLOAQNNRHI-LBPRGKRZSA-N |

| Isomeric SMILES | CCC1=C2CCC[C@@H](C2=CC=C1)N |

| Canonical SMILES | CCC1=C2CCCC(C2=CC=C1)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a partially saturated naphthalene ring system fused to an ethyl-substituted cyclohexene moiety. The amine group at the 1-position and the ethyl group at the 5-position create a stereogenic center, with the (S)-configuration dictating its three-dimensional orientation. The molecular formula is C₁₂H₁₇N, with a molecular weight of 175.27 g/mol .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N |

| Molecular Weight | 175.27 g/mol |

| IUPAC Name | (S)-5-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine |

| Chiral Center | C1 |

| Optical Rotation | Not fully characterized |

The tetrahydronaphthalene core enhances lipid solubility, facilitating blood-brain barrier penetration, while the ethyl group modulates electronic effects on the aromatic system .

Synthesis and Stereochemical Control

Synthesis typically involves asymmetric hydrogenation or resolution techniques to isolate the (S)-enantiomer. A common route starts with 5-ethyl-1-tetralone, which undergoes reductive amination using chiral catalysts like Rhodium(I)-(S)-BINAP complexes to achieve enantiomeric excess . Solvent selection (e.g., ethanol or dichloromethane) and temperature control (20–50°C) critically influence yield and purity.

Biological Activity and Mechanism

Neurological Targets

The (S)-enantiomer exhibits higher affinity for serotonin (5-HT₁₀₀) and dopamine (D₂) receptors compared to the (R)-form, as predicted by molecular docking studies. This selectivity arises from optimal hydrogen bonding between the protonated amine and Asp³.³² residues in the receptor’s binding pocket .

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Tetrahydronaphthalene Derivatives

| Compound | Target Receptor | IC₅₀ (μM) | Selectivity (S/R Ratio) |

|---|---|---|---|

| (S)-5-Ethyl-1-amine | 5-HT₁₀₀ | 0.12 | 9.7 |

| (R)-5-Ethyl-1-amine | 5-HT₁₀₀ | 1.16 | 1.0 |

| 5-Methoxy-1-amine (Racemic) | D₂ | 3.4 | N/A |

The (S)-enantiomer’s 9.7-fold selectivity over the (R)-form underscores the importance of chirality in receptor engagement .

Research Gaps and Future Directions

-

Stereospecific Metabolism: The (S)-enantiomer’s oxidative pathways remain uncharacterized.

-

In Vivo Efficacy: No published data exist on neurodegenerative disease models.

-

Formulation Challenges: Low aqueous solubility (0.12 mg/mL) necessitates prodrug strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume